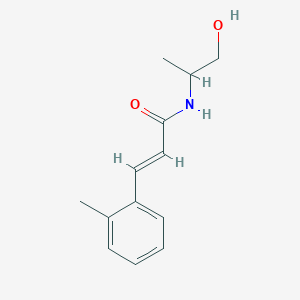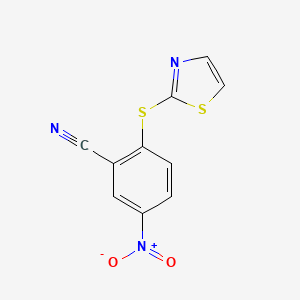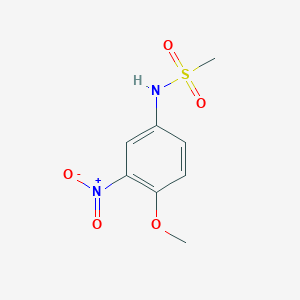
tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a formyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ester group can be hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid or alcohol, which can then participate in further biochemical reactions. The formyl group can also undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules.
Comparison with Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the formyl and dioxane groups.
tert-Butyl formate: Contains a formyl group but lacks the dioxane ring.
tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Similar structure with a cyano group instead of a formyl group.
Uniqueness: tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to the presence of both a formyl group and a dioxane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H22O5 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 2-[(4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
JEFQIIXBSQLRTF-UWVGGRQHSA-N |
Isomeric SMILES |
CC1(O[C@@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)


![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)

![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)



![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)

![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)
